ETHYL 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step reactions. The process begins with the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The pyrimidine ring is then introduced through nucleophilic substitution reactions involving appropriate pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-OXO-6-({[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with different functional groups.
Ethyl 1H-pyrazole-4-carboxylate: A simpler pyrazole compound used in organic synthesis.
Uniqueness
Ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of pyrazole and pyrimidine rings, along with the presence of a trifluoromethyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-(1-ethylpyrazol-4-yl)-2-oxo-6-[[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O3S/c1-3-27-8-10(7-23-27)14-13(15(28)30-4-2)11(24-16(29)26-14)9-31-17-22-6-5-12(25-17)18(19,20)21/h5-8,14H,3-4,9H2,1-2H3,(H2,24,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVZWDQQXWMNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=NC=CC(=N3)C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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